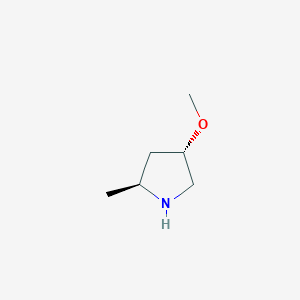
(2S,4S)-4-Methoxy-2-methylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-4-Methoxy-2-methylpyrrolidine is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its pyrrolidine ring, which is substituted with a methoxy group at the 4-position and a methyl group at the 2-position. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Methoxy-2-methylpyrrolidine can be achieved through several synthetic routes One common method involves the diastereoselective synthesis from commercially available starting materialsThe reaction conditions often involve the use of zinc and magnesium enolates to control the stereochemistry of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of chiral separation techniques to obtain the enantiomerically pure compound. Techniques such as preparative-scale chromatography, enantioselective liquid-liquid extraction, and crystallization-based methods are commonly employed to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-4-Methoxy-2-methylpyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under controlled conditions to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to modify the compound’s functional groups.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles to replace specific substituents on the pyrrolidine ring. Common reagents include alkyl halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions can produce amines or alcohols.
Applications De Recherche Scientifique
(2S,4S)-4-Methoxy-2-methylpyrrolidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable chiral building block for the synthesis of complex molecules. In biology and medicine, the compound is used in the development of pharmaceuticals and radioligands for imaging and diagnostic purposes. For instance, it has been utilized in the synthesis of radiolabeled precursors for glioma imaging . In the industrial sector, the compound is employed in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2S,4S)-4-Methoxy-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used. For example, in the context of radiolabeled imaging agents, the compound may target specific receptors or transporters in tumor cells, facilitating their visualization through imaging techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4S)-4-Hydroxy-2,3,4,5-tetrahydrodipicolinic acid: This compound shares a similar pyrrolidine ring structure but differs in the presence of hydroxyl and carboxyl groups.
(2S,4R)-Perfluoro-tert-butyl 4-hydroxyproline: This compound has a similar stereochemistry but includes a perfluoro-tert-butyl group and a hydroxyl group.
Ethyl (2S,4S)-1,4-Anhydro-3-Deoxypentitol-2-Carboxylate: This compound features a pentitol analog structure with similar stereochemistry.
Uniqueness
(2S,4S)-4-Methoxy-2-methylpyrrolidine is unique due to its specific combination of methoxy and methyl substituents on the pyrrolidine ring, along with its (2S,4S) stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
(2S,4S)-4-methoxy-2-methylpyrrolidine |
InChI |
InChI=1S/C6H13NO/c1-5-3-6(8-2)4-7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Clé InChI |
NEISDEAQLMENHN-WDSKDSINSA-N |
SMILES isomérique |
C[C@H]1C[C@@H](CN1)OC |
SMILES canonique |
CC1CC(CN1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12944249.png)
![5-Fluorobicyclo[3.2.2]nonan-1-amine](/img/structure/B12944256.png)
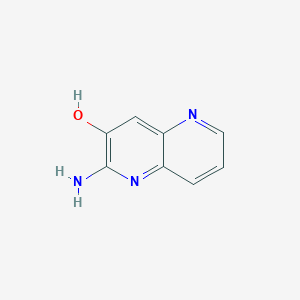
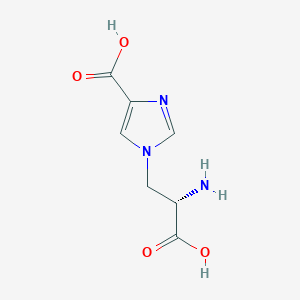
![2-((1S,5R,6S)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944266.png)
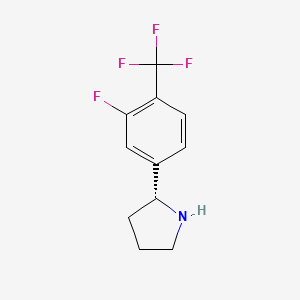
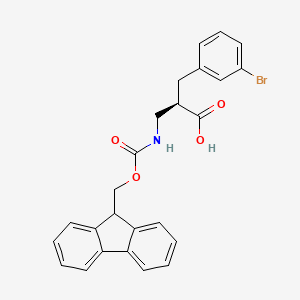
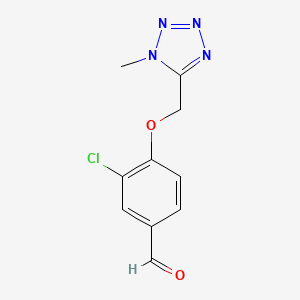


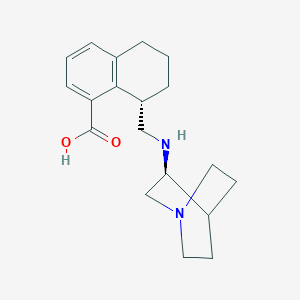
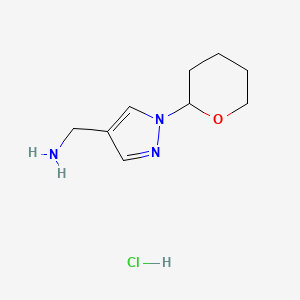
![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-5'-carboxylic acid](/img/structure/B12944319.png)
